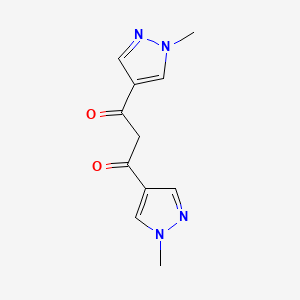![molecular formula C25H24N4O6 B2654859 ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 877656-66-1](/img/new.no-structure.jpg)
ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is an intricate synthetic compound that represents a fusion of distinct functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine. This compound features a combination of a benzofuran moiety fused with a pyrimidine ring and a piperazine backbone. This structural complexity lends it unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves multi-step organic reactions. A general pathway might include:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a condensation reaction between a phenyl-substituted benzofuran derivative and an appropriate diaminopyrimidine compound under acidic or basic conditions.
Introduction of the piperazine moiety: Acylation reactions are used to attach a piperazine derivative to the existing core structure. This step usually requires reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the ethyl ester group is introduced through esterification reactions, using ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: For industrial-scale production, optimizations are required for yield and cost-effectiveness:
Automated Synthesizers: Use of automated synthesizers for handling multiple steps, reducing human error, and increasing consistency.
Flow Chemistry: Implementation of continuous flow chemistry processes for scalable and efficient reactions.
Catalysis: Employing catalytic systems to improve reaction rates and reduce by-products, ensuring greener chemistry practices.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can undergo oxidation reactions leading to changes in the functional groups attached to its core.
Reduction: Selective reduction reactions can target specific ketone or ester groups within the compound.
Substitution: Various substitution reactions are feasible, particularly on the benzofuran and pyrimidine rings, under nucleophilic or electrophilic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfuric acid for sulfonation, and nitrating agents like nitric acid (HNO3).
Major Products: The major products from these reactions depend on the reaction conditions but typically include oxidized or reduced analogs, and substituted variants with different functional groups replacing hydrogen atoms on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is explored for various applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic uses, such as anti-cancer agents due to its potential to interact with DNA or inhibit specific enzymes.
Industry: Employed in the development of novel materials and specialty chemicals.
Wirkmechanismus
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: Often targets enzymes or receptors related to its structural motif, such as kinase inhibitors or G-protein-coupled receptors (GPCRs).
Pathways Involved: It may influence pathways involved in cell cycle regulation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can be compared to other compounds like:
Analogous Benzofuran Derivatives: These share the benzofuran core but differ in their substitution patterns and side chains.
Pyrimidine-based Compounds: Compounds with similar pyrimidine backbones but different moieties attached, affecting their biological activities.
Piperazine Derivatives: Various piperazine-based drugs, differing mainly in their terminal substituents.
This compound's uniqueness lies in its fused benzofuran-pyrimidine core combined with the piperazine moiety, offering a distinct profile of chemical reactivity and potential biological activity. Similar compounds include benzofuran-based drugs, pyrimidine nucleotides, and piperazine-containing antihistamines or antipsychotics.
Eigenschaften
CAS-Nummer |
877656-66-1 |
|---|---|
Molekularformel |
C25H24N4O6 |
Molekulargewicht |
476.489 |
IUPAC-Name |
ethyl 4-[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H24N4O6/c1-2-34-25(33)27-14-12-26(13-15-27)20(30)16-28-21-18-10-6-7-11-19(18)35-22(21)23(31)29(24(28)32)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI-Schlüssel |
GOVBMEQEIZFLDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2654776.png)

![methyl 2-(4-methoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2654778.png)


![3-(2-chlorophenyl)-N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2654782.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2654783.png)
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)


![3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2654795.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
